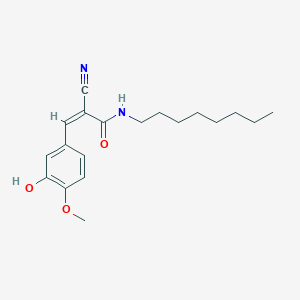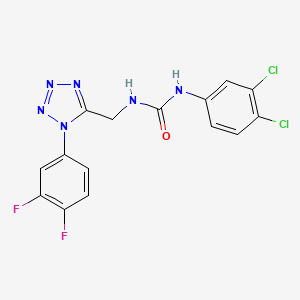
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a chemical entity that appears to be related to various synthesized amide compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of N-substituted propanamides and their synthesis, molecular structure, and chemical properties are well-documented.
Synthesis Analysis
The synthesis of related N-substituted propanamides can be achieved through multi-component reactions. For instance, an efficient synthesis of N-substituted-3-aryl-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)propanamides has been reported using a four-component reaction involving an aldehyde, amine, Meldrum's acid, and 5,5-dimethylcyclohexane-1,3-dione in aqueous medium, catalyzed by benzyltriethylammonium chloride (TEBAC) . This method is advantageous due to its accessible starting materials, good yields, mild reaction conditions, and eco-friendliness.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using various spectroscopic techniques and crystallography. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, revealing its monoclinic crystal system . Such detailed structural analysis is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of N-substituted propanamides can be explored through their interactions with various reagents. A study demonstrated the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA to produce a new dianion, which could react with a variety of electrophiles to give cyclopropanes with high stereoselectivity . This indicates the potential for diverse chemical transformations involving N-substituted propanamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted propanamides are influenced by their molecular structure. For instance, the presence of halogen atoms in the structure of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives significantly affects their binding affinity and selectivity to biological targets such as the human brain serotonin transporter (SERT) . These properties are essential for the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
科学的研究の応用
Antiviral Research
A study highlighted the potential of a structurally related compound, 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showing interference with viral DNA maturation without affecting viral DNA synthesis, transcription, and translation. It provided insights into the specificity and tolerability of such compounds, attributed to the unique DNA maturation steps in CMV not found in mammalian DNA (Buerger et al., 2001).
Synthesis and Chemical Transformations
- Research on substituted 3-amino-1,1-diaryl-2-propanols explored analogs of compounds related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide for potential antidepressant agents, focusing on the synthesis and evaluation of their chemical properties and activities without discussing their use as drugs (Clark et al., 1979).
- Another study described the facile synthesis of 2-(phenylthio)phenols through a copper(I)-catalyzed tandem transformation, showcasing a method for creating structurally related compounds via innovative synthesis techniques (Xu et al., 2010).
Optical Properties
Research on novel chalcone derivative compounds, including structural analogs of this compound, investigated their third-order nonlinear optical properties. The study found a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-21(2)16-10-8-15(9-11-16)18(22)14-20-19(23)12-13-24-17-6-4-3-5-7-17/h3-11,18,22H,12-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIPZQFSAMMEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCSC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)
![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)


![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)
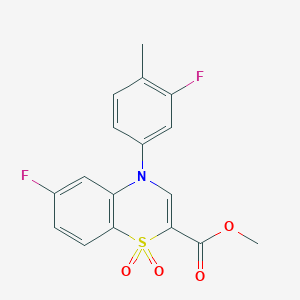

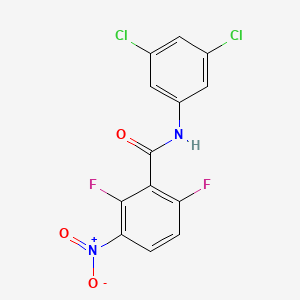
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)
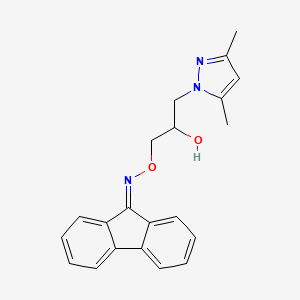
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)
